molecular formula C25H21N3O4 B7691835 N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-nitro-N-(o-tolyl)benzamide

N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-nitro-N-(o-tolyl)benzamide

Cat. No. B7691835
M. Wt: 427.5 g/mol
InChI Key: AXRYCNYPEAZKIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-nitro-N-(o-tolyl)benzamide, also known as HMQN-NTB, is a chemical compound that has gained attention in the scientific community due to its potential applications in biomedical research.

Scientific Research Applications

N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-nitro-N-(o-tolyl)benzamide has been shown to have potential applications in a variety of scientific research fields. One major area of interest is in cancer research, as N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-nitro-N-(o-tolyl)benzamide has been found to inhibit the growth of cancer cells in vitro and in vivo. Additionally, N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-nitro-N-(o-tolyl)benzamide has been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis.

Mechanism of Action

The mechanism of action of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-nitro-N-(o-tolyl)benzamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cell growth and inflammation. Specifically, N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-nitro-N-(o-tolyl)benzamide has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory molecules in the body.
Biochemical and Physiological Effects:
Studies have shown that N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-nitro-N-(o-tolyl)benzamide has a range of biochemical and physiological effects. In addition to its anti-inflammatory and antioxidant properties, N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-nitro-N-(o-tolyl)benzamide has been found to induce apoptosis (cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels) in tumors, and reduce oxidative stress in cells.

Advantages and Limitations for Lab Experiments

One major advantage of using N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-nitro-N-(o-tolyl)benzamide in lab experiments is its high purity and yield, which allows for accurate and reproducible results. Additionally, N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-nitro-N-(o-tolyl)benzamide has been found to be relatively stable and easy to handle in laboratory settings. However, one limitation of using N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-nitro-N-(o-tolyl)benzamide is its cost, as it can be expensive to synthesize in large quantities.

Future Directions

There are several potential future directions for research involving N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-nitro-N-(o-tolyl)benzamide. One area of interest is in developing new cancer treatments based on N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-nitro-N-(o-tolyl)benzamide, either alone or in combination with other drugs. Additionally, further research is needed to fully understand the mechanism of action of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-nitro-N-(o-tolyl)benzamide and its potential applications in other areas of biomedical research, such as neurodegenerative diseases and cardiovascular disease. Finally, there is a need for more studies on the safety and toxicity of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-nitro-N-(o-tolyl)benzamide in humans, in order to determine its potential as a therapeutic agent.

Synthesis Methods

N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-nitro-N-(o-tolyl)benzamide can be synthesized through a multi-step process involving the reaction of 2-hydroxy-7-methylquinoline with benzoyl chloride, followed by nitration and reduction of the resulting compound with o-toluidine. This method has been optimized for high yield and purity, making it a reliable source of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-nitro-N-(o-tolyl)benzamide for research purposes.

properties

IUPAC Name

N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-(2-methylphenyl)-3-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N3O4/c1-16-10-11-18-13-20(24(29)26-22(18)12-16)15-27(23-9-4-3-6-17(23)2)25(30)19-7-5-8-21(14-19)28(31)32/h3-14H,15H2,1-2H3,(H,26,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXRYCNYPEAZKIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C=C(C(=O)N2)CN(C3=CC=CC=C3C)C(=O)C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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